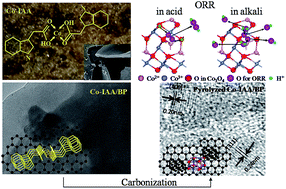A cobalt coordination compound with indole acetic acid for fabrication of a high performance cathode catalyst in fuel cells
RSC Advances Pub Date: 2016-02-04 DOI: 10.1039/C5RA27558J
Abstract
As a catalyst precursor, a cobalt coordination compound with indole acetic acid (Co–IAA) was synthesized using the hydrothermal method. Pyrolysis significantly improved the catalytic activity of the carbon supported Co–IAA (Co–IAA/BP) toward the oxygen reduction reaction (ORR) due to the formation of nano-Co3O4. Both original and pyrolyzed Co–IAA/BP exhibited higher catalytic activity in an alkaline electrolyte than that in an acidic one because dioxygen and water were absorbed at the single electrophilic Co center in the alkaline electrolyte but dioxygen and proton were separately absorbed at the electrophilic Co center and nucleophilic center (O) in the acidic electrolyte. Construction of a coupling site where electrophilic and nucleophilic centers coexisted was the key to enhance the ORR in an acidic electrolyte. The pyrolyzed Co–IAA/BP exhibited excellent performance in the direct borohydride fuel cell, comparable to the commercialized 20 wt% Pt/XC-72. A peak power density as high as 186 mW cm−2 was achieved at ambient conditions.

Recommended Literature
- [1] Synthesis and biological evaluation of a novel class of β-carboline derivatives†
- [2] Fabrication and characterization of mid-infrared emission of Pr3+ doped selenide chalcogenide glasses and fibres
- [3] Hydrophilic molecularly imprinted polymers for selective recognition of polycyclic aromatic hydrocarbons in aqueous media†
- [4] Analytical instrumentation for the 1980s
- [5] Water-soluble Ir(iii) complexes of deprotonated N-methylbipyridinium ligands: fluorine-free blue emitters†
- [6] Molecular design of improved precursors for the MOCVD of electroceramic oxides
- [7] Hydrothermal synthesis, structure and luminescent properties of one-dimensional lanthanide benzenedicarboxylates, [M(NO3)M2(C12H8N2)2][(C8H4O4)4]·H2O, (M = La, Pr), possessing infinite M–O–M linkages†
- [8] Wide visible-range activatable fluorescence ZnSe:Eu3+/Mn2+@ZnS quantum dots: local atomic structure order and application as a nanoprobe for bioimaging†
- [9] Growth of lung cancer cells in three-dimensional microenvironments reveals key features of tumor malignancy†‡
- [10] The challenges of trafficking hydrolysis prone metals and ascidians as an archetype










